(S)-N-methyl-1-phenylethylamine hydrochloride

Asymmetric synthesis Petasis reaction Diastereoselectivity

(S)-N-Methyl-1-phenylethylamine hydrochloride (CAS 53690-44-1) is the hydrochloride salt of the (S)-enantiomer of N-methyl-1-phenylethylamine, a chiral secondary amine belonging to the aralkylamine class. The compound possesses a single stereogenic carbon center adjacent to the phenyl ring, conferring defined (S)-absolute configuration.

Molecular Formula C9H14ClN
Molecular Weight 171.67
CAS No. 53690-44-1
Cat. No. B1656679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-methyl-1-phenylethylamine hydrochloride
CAS53690-44-1
Molecular FormulaC9H14ClN
Molecular Weight171.67
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m0./s1
InChIKeyCLMUXERMQYHMJN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-N-Methyl-1-phenylethylamine Hydrochloride (CAS 53690-44-1)? A Procurement-Focused Technical Overview


(S)-N-Methyl-1-phenylethylamine hydrochloride (CAS 53690-44-1) is the hydrochloride salt of the (S)-enantiomer of N-methyl-1-phenylethylamine, a chiral secondary amine belonging to the aralkylamine class [1]. The compound possesses a single stereogenic carbon center adjacent to the phenyl ring, conferring defined (S)-absolute configuration. Its molecular formula is C₉H₁₄ClN (MW 171.67 g/mol), and it is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, and Eye Irritant Category 2A [1]. The compound serves as a chiral building block, resolving agent, and chiral auxiliary in asymmetric synthesis, where both its enantiomeric configuration and N-methyl substitution pattern are functionally decisive [2].

Why Generic Substitution Fails for (S)-N-Methyl-1-phenylethylamine Hydrochloride: The Enantiomer and N-Methyl Determinants


In-class chiral amines cannot be substituted interchangeably for (S)-N-methyl-1-phenylethylamine hydrochloride because the stereochemical outcome of the reactions in which it participates is governed jointly by (i) the absolute configuration at the carbon stereocenter and (ii) the N-methyl substitution pattern on the nitrogen atom. A direct comparative study of chiral amines in the Petasis borono-Mannich reaction demonstrated that replacing the N-methylated secondary amine with the corresponding primary amine ((S)-α-methylbenzylamine) caused the diastereomeric ratio to collapse from >95:5 to merely 3.3:1, while the (R)-enantiomer would direct the reaction toward the opposite product configuration [1]. Furthermore, substituting the hydrochloride salt with the free base alters physical handling properties: the free base is an air-sensitive liquid, whereas the HCl salt is a stable, weighable solid . These interdependent structural features mean that neither the racemate, nor the opposite enantiomer, nor the primary amine analog, nor the free base can serve as a drop-in replacement.

Quantitative Differentiation Evidence for (S)-N-Methyl-1-phenylethylamine Hydrochloride (CAS 53690-44-1) Versus Closest Analogs


Diastereoselectivity in Petasis Reaction: N-Methyl Secondary Amine Versus Primary Amine Head-to-Head

In a direct head-to-head comparison within the same study, (S)-N,α-dimethylbenzylamine (the free base form of the target compound) delivered dramatically superior diastereoselectivity compared to the primary amine analog (S)-α-methylbenzylamine in the Petasis three-component coupling reaction with styrenylboronic acid and glyoxylic acid [1]. The N-methylated secondary amine achieved a diastereomeric ratio exceeding 95:5 with 89% isolated yield, while the primary amine yielded only a 3.3:1 diastereomeric ratio at 81% yield. This represents an approximate 20-fold improvement in the selectivity ratio (from ~77:23 to >95:5). The authors explicitly identified chiral secondary amines containing one branched substituent as 'the optimal reagents for Petasis reactions as they give rise to both high yields and high diastereoselectivities' [1].

Asymmetric synthesis Petasis reaction Diastereoselectivity α-Amino acids Chiral auxiliary

Physical Form and Handling Stability: Hydrochloride Salt Solid Versus Free Base Liquid

The hydrochloride salt (CAS 53690-44-1) is a solid at ambient temperature, as confirmed by multiple vendor technical datasheets describing it as 'solid' or 'crystalline powder' . In contrast, the corresponding free base (CAS 19131-99-8) is a colorless clear liquid that carries explicit warnings for air sensitivity and requires storage under inert gas . While no published study directly quantifies the stability difference between the two forms for this specific compound, the general principle that hydrochloride salts of alkylamines exhibit reduced susceptibility to atmospheric oxidation and carbonate formation compared to their free base counterparts is well-established in the pharmaceutical salt selection literature [1]. The molecular weight shift from 135.21 g/mol (free base) to 171.67 g/mol (HCl salt) reflects the incorporation of one equivalent of HCl .

Salt formulation Solid-state handling Chemical stability Air sensitivity Weighing accuracy

Enantiomeric Identity Verification: Specific Optical Rotation of (S)- Versus (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation [α]²⁰D of −65 ± 2° (c = 4, IMS), while the (R)-enantiomer (CAS 5933-40-4) exhibits [α]²⁰D of +65 ± 2° under identical measurement conditions, as reported by the same EU bulk manufacturer [1][2]. The equal magnitude and opposite sign of rotation confirm the enantiomeric relationship and provide a direct, quantifiable identity test to distinguish the two enantiomers. Alternative vendor data for the (S)-enantiomer reports [α]²⁰D = −73 to −77° (c = 2, CHCl₃) , reflecting the solvent- and concentration-dependence of optical rotation measurements. Both datasets establish a clear, verifiable range of negative rotation for the (S)-enantiomer that is useful for incoming quality control.

Optical rotation Enantiomeric purity Quality control Chiral identity Polarimetry

Secondary Amine Structural Advantage: Optimal Balance of Yield and Stereoselectivity in Asymmetric Synthesis

The systematic investigation by Churches et al. established a structure-activity hierarchy among chiral amine auxiliaries in the Petasis reaction that positions N-methyl secondary amines as the optimal structural class [1]. The study compared three categories: (i) primary amines (e.g., (S)-α-methylbenzylamine) gave moderate diastereoselectivity (3.3:1 d.r.); (ii) secondary amines bearing two α-branched substituents (e.g., bis-(α-methylbenzyl)amine) gave excellent selectivity (>95:5 d.r.) but poor yield (38%); (iii) secondary amines with one branched and one unbranched substituent—exemplified by (S)-N,α-dimethylbenzylamine—uniquely combined high yield (89%) with high stereoselectivity (>95:5 d.r.) [1]. The authors concluded that 'only one chiral alkyl substituent is required for a high degree of stereoselectivity' while avoiding the steric congestion that suppresses reactivity in doubly-branched amines [1]. Although this study used the free base, the stereochemical rationale applies equally to the hydrochloride salt upon in situ or prior neutralization.

Chiral secondary amine Asymmetric synthesis Steric effects Reaction optimization Structure-activity relationship

Commercial Purity Benchmarks: Vendor-Specified Chemical and Enantiomeric Purity

Commercially available (S)-N-methyl-1-phenylethylamine hydrochloride (CAS 53690-44-1) is supplied with a minimum purity specification of 95% as determined by chromatographic methods . The corresponding free base (CAS 19131-99-8), which serves as the direct precursor and the form used in most synthetic applications, is available at higher purity grades: ≥98.0% by GC and neutralization titration , and ≥99.0% by GC from specialist chiral manufacturers [1]. The (R)-enantiomer free base is offered at an identical ≥99.0% GC purity specification [2], indicating that both enantiomers are available with comparable chemical purity at the high end, placing the procurement differentiation emphasis on the enantiomeric configuration rather than chemical purity alone.

Chemical purity Enantiomeric purity Vendor specification Quality assurance GC analysis

Optimal Application Scenarios for (S)-N-Methyl-1-phenylethylamine Hydrochloride (CAS 53690-44-1) Based on Quantitative Differentiation Evidence


Asymmetric Petasis Borono-Mannich Reaction for Enantiomerically Pure α-Amino Acid Synthesis

In the three-component Petasis coupling of organoboronic acids, glyoxylic acid, and a chiral amine auxiliary, (S)-N-methyl-1-phenylethylamine (generated in situ from the hydrochloride salt by neutralization) provides the uniquely favorable combination of high chemical yield (89%) and excellent diastereoselectivity (>95:5 d.r.) that neither the primary amine analog (3.3:1 d.r.) nor doubly-branched secondary amines (38% yield) can deliver [1]. The (S)-configuration at the carbon stereocenter directs the stereochemical outcome toward the desired product enantiomer, while the N-methyl group provides the requisite steric environment without excessive hindrance. This application is directly supported by the head-to-head comparative data in Churches et al. (2008).

Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

As a chiral resolving agent, (S)-N-methyl-1-phenylethylamine hydrochloride can be employed for the optical resolution of racemic acidic compounds through diastereomeric salt crystallization. The (S)-enantiomer selectively forms a less-soluble diastereomeric salt with one enantiomer of a racemic acid (e.g., mandelic acid derivatives or N-protected amino acids), enabling separation by fractional crystallization. The defined optical rotation ([α]²⁰D = −65 ± 2°, c = 4, IMS) provides a quantitative quality control checkpoint for verifying both the identity and enantiopurity of the resolving agent before use [2]. The solid HCl salt form facilitates accurate stoichiometric dispensing for salt formation protocols .

Chiral Derivatizing Agent for NMR-Based Determination of Enantiomeric Excess

The compound serves as a chiral derivatizing agent (CDA) for the NMR spectroscopic determination of enantiomeric purity of chiral acids. Following conversion to the free base, (S)-N-methyl-1-phenylethylamine reacts with enantiomeric mixtures of carboxylic acids to form diastereomeric amides, whose distinct ¹H and ¹³C NMR signals allow integration-based quantification of enantiomeric ratios. The ¹H and ¹³C NMR spectroscopic behavior of this compound in adducts with dirhodium(II) tetraacylates has been experimentally characterized, providing a validated spectroscopic framework for configurational analysis [3]. The high commercial enantiomeric purity (≥99.0% GC) of the free base precursor ensures that the CDA itself does not introduce systematic error into ee determinations [2].

Pharmaceutical Intermediate Requiring Defined (S)-Configuration at the Benzylic Stereocenter

In pharmaceutical development programs targeting chiral amine-containing drug candidates, (S)-N-methyl-1-phenylethylamine hydrochloride provides a structurally defined (S)-benzylic amine building block with demonstrated synthetic utility. Patents describing inhibitors of E1 activating enzyme (WO2007092213A2) and thienopyrimidine-based therapeutic compounds (EP1591446B1) explicitly employ (S)-(-)-N,α-dimethylbenzylamine as a synthetic intermediate, illustrating its established role in medicinal chemistry [4][5]. For procurement by pharmaceutical R&D teams, the combination of defined (S)-stereochemistry, commercial availability at ≥99% GC purity, and precedent in patent literature reduces the risk of synthetic route failure attributable to ill-defined chiral building block quality.

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